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PROTAC BRD4 Degrader-2 -

PROTAC BRD4 Degrader-2

Catalog Number: EVT-12562346
CAS Number:
Molecular Formula: C40H39N9O7
Molecular Weight: 757.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of PROTAC BRD4 Degrader-2 typically involves a modular approach that combines different chemical components through multicomponent reactions. Recent advancements have emphasized the use of sustainable methods that minimize the need for protecting groups, enhancing the efficiency and yield of the synthesis process. For instance, a Ugi reaction can be employed to create linkers that connect the BRD4-binding moiety with the E3 ligase-recruiting part of the molecule .

A notable example involves tethering a pan-bromodomain inhibitor with a ligand that recruits the cereblon E3 ligase. This strategic design allows for precise control over the degradation selectivity and potency against BRD4 while minimizing off-target effects on related proteins such as BRD2 and BRD3 .

Molecular Structure Analysis

Structure and Data
The molecular structure of PROTAC BRD4 Degrader-2 features a bifunctional design, comprising two distinct ligands connected by a flexible or semi-rigid linker. The structure typically includes:

  • A bromodomain inhibitor component (such as QCA276) that selectively binds to BRD4.
  • A ligand for recruiting an E3 ubiquitin ligase, often cereblon.
  • A linker that can vary in length and flexibility, influencing the degrader's efficacy and selectivity.

The precise structural data, including molecular formulae and 3D conformations, are critical for understanding how modifications to the linker or binding domains can affect degradation efficiency .

Chemical Reactions Analysis

Reactions and Technical Details
The primary reaction mechanism for PROTAC BRD4 Degrader-2 involves:

  1. Binding: The PROTAC simultaneously binds to BRD4 and an E3 ligase.
  2. Ubiquitination: This dual binding promotes ubiquitination of BRD4.
  3. Degradation: The ubiquitinated BRD4 is then recognized by the proteasome, leading to its degradation.

This catalytic mechanism allows PROTACs to act effectively at low concentrations since they can recycle themselves after degrading multiple copies of their target protein .

Mechanism of Action

Process and Data
The mechanism of action for PROTAC BRD4 Degrader-2 is characterized by its ability to mediate targeted protein degradation via the ubiquitin-proteasome pathway. Upon administration:

  • The PROTAC binds to BRD4 through its bromodomain inhibitor.
  • Concurrently, it recruits an E3 ligase (such as cereblon), facilitating the attachment of ubiquitin molecules to BRD4.
  • This tagging leads to recognition by the proteasome, which degrades BRD4 into small peptides.

Studies have shown that this process can lead to significant reductions in intracellular levels of BRD4, with effective concentrations often in the nanomolar range .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
PROTAC compounds like BRD4 Degrader-2 typically exhibit several key physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; aqueous solubility can vary based on structural modifications.
  • Stability: Metabolic stability is crucial for efficacy; recent studies indicate that modifications to linkers can enhance stability against metabolic degradation.
  • Potency: The potency is often measured using DC50 values (the concentration required to achieve 50% degradation), with effective compounds showing values in low nanomolar ranges against BRD4.

Characterization techniques such as NMR spectroscopy and mass spectrometry are routinely used to confirm structure and purity .

Applications

Scientific Uses
PROTAC BRD4 Degrader-2 has significant potential applications in various fields:

  1. Cancer Research: Targeting BRD4 helps in studying its role in oncogenesis, especially in hematological malignancies.
  2. Inflammatory Diseases: By degrading BRD4, researchers can explore pathways involved in inflammation and autoimmune responses.
  3. Biomolecular Condensates Studies: Recent studies have utilized PROTACs to investigate biomolecular condensates' dynamics, providing insights into cellular processes like transcription regulation .
Introduction to BRD4 as a Therapeutic Target in Oncogenesis

Biological Functions of BRD4 in Transcriptional Regulation and Epigenetic Modulation

BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, functions as a master regulator of gene transcription. Its two bromodomains (BD1 and BD2) recognize and bind acetylated lysine residues on histone tails (H3K27ac, H4K5ac) and non-histone proteins, positioning it as a critical epigenetic "reader" [2] [9]. Through recruitment of the Positive Transcription Elongation Factor b (P-TEFb), BRD4 phosphorylates RNA Polymerase II (RNA Pol II), enabling transcriptional elongation [2] [10]. Additionally, BRD4 stabilizes the Mediator complex at promoter-enhancer junctions, facilitating chromatin looping and assembly of transcriptional machinery [3] [10]. This dual role establishes BRD4 as a nodal coordinator of gene expression programs essential for cell identity, proliferation, and survival.

Table 1: Key Molecular Interactions of BRD4

Interacting PartnerFunctional ConsequenceBiological Outcome
Acetylated histones (H3K27ac)Chromatin anchoringEpigenetic recognition
P-TEFb (CDK9/Cyclin T)RNA Pol II phosphorylationTranscriptional elongation
Mediator complexEnhancer-promoter loopingTranscriptional initiation
Transcription factors (MYC, NF-κB)Co-activator recruitmentOncogene expression

Role of BRD4 in Super-Enhancer Assembly and Oncogene Expression

Super-enhancers (SEs) are expansive genomic regions (median size: 19.4 kb) densely enriched with transcription factors, co-activators, and epigenetic marks [3] [10]. BRD4 is disproportionately enriched at SEs compared to typical enhancers, where it nucleates biomolecular condensates via liquid-liquid phase separation (LLPS) [5]. These condensates concentrate transcriptional components to drive high-amplitude expression of genes governing cell identity and malignancy. In cancer, SEs are hijacked to activate oncogenes such as MYC, BCL2, and KLF5 [3] [8] [10]. For example:

  • In multiple myeloma, the MYC locus is controlled by an immunoglobulin-heavy-chain (IgH) super-enhancer, rendering it hypersensitive to BRD4 inhibition [10].
  • Basal-like breast cancer (BLBC) cells depend on BRD4-mediated SEs for KLF5 expression, promoting tumor growth and metastasis [8].

Table 2: Oncogenes Regulated by BRD4-Associated Super-Enhancers

Cancer TypeOncogeneRole in TumorigenesisDependence on BRD4
Multiple myelomaMYCCell proliferation, metabolic reprogrammingHigh (IC50: 14.2 nM for BD1) [1] [10]
GlioblastomaCDK6, SOX2, EGFRStemness, therapy resistanceCore SE signature [3]
BLBCKLF5EMT, invasionDegradation suppresses KLF5 [8]
Pancreatic cancerMYC, RUNX3Squamous differentiationKDM6A mutation-dependent [3]

Limitations of Traditional BRD4 Inhibitors and Rationale for Targeted Degradation

Traditional BET inhibitors (e.g., JQ1, I-BET151) compete with acetyl-lysine binding in BRD4 bromodomains, displacing it from chromatin [4] [6]. However, they face significant limitations:

  • Transient Efficacy: Inhibitors cause rapid BRD4 dissociation from SEs but fail to reduce total BRD4 protein levels. Compensatory overexpression of BRD4 often occurs, diminishing therapeutic effects [4] [6].
  • Lack of Specificity: Most inhibitors target both BD1 and BD2 domains across all BET proteins (BRD2/3/4), leading to off-target transcriptional effects and toxicity [8].
  • Incomplete Oncogene Suppression: Inhibitors reduce but rarely abolish oncoprotein expression (e.g., c-MYC, BCL2), enabling adaptive resistance [6] [10].

PROTACs address these limitations by inducing catalytic degradation of BRD4. PROTAC BRD4 Degrader-2 (CAS: 2185795-53-1) is a heterobifunctional molecule comprising:

  • A BRD4-binding ligand (IC50: 14.2 nM against BD1) [1]
  • A cereblon (CRBN)-recruiting E3 ligase ligand
  • A polyethylene glycol-based linker

This structure enables the formation of a ternary complex (BRD4–PROTAC–CRBN), triggering ubiquitination and proteasomal degradation of BRD4 [5] [8]. Key advantages include:

  • Sustained Effects: Degradation depletes cellular BRD4 for >24 hours, prolonging suppression of oncogenes like MYC and BCL2 [6].
  • Super-Enhancer Specificity: Degradation preferentially disrupts BRD4-dependent SE condensates, amplifying selectivity for oncogenes versus housekeeping genes [5].
  • Overcoming Resistance: Eliminates both canonical and non-canonical BRD4 functions (e.g., DNA repair modulation) [9].

Table 3: PROTAC BRD4 Degrader-2 Properties

PropertyValueMethod
CAS Number2185795-53-1-
Molecular Weight757.79 g/mol-
FormulaC40H39N9O7-
BRD4 BD1 IC5014.2 nMBiochemical assay [1]
Antiproliferative Activity (THP-1)IC50: 1.83 ± 0.016 μMCell Titer-Glo (72 hrs) [1]

Properties

Product Name

PROTAC BRD4 Degrader-2

IUPAC Name

2-[2-[4-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]triazol-1-yl]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

Molecular Formula

C40H39N9O7

Molecular Weight

757.8 g/mol

InChI

InChI=1S/C40H39N9O7/c1-23-36(24(2)56-44-23)26-12-13-32-29(18-26)37(25-8-5-4-6-9-25)49(40(54)46(32)3)20-27-19-47(45-43-27)16-17-55-22-35(51)41-31-11-7-10-28-30(31)21-48(39(28)53)33-14-15-34(50)42-38(33)52/h4-13,18-19,33,37H,14-17,20-22H2,1-3H3,(H,41,51)(H,42,50,52)

InChI Key

LSXNGBATZZFCNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C

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